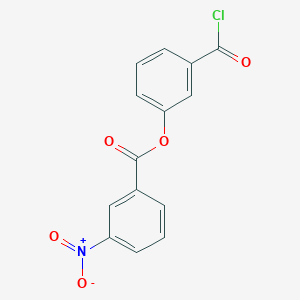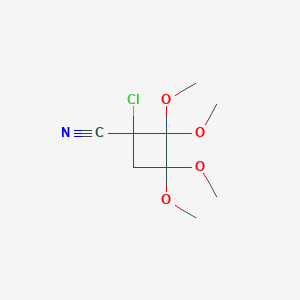![molecular formula C12H28ClPSn B14391501 Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane CAS No. 90127-38-1](/img/structure/B14391501.png)
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is an organophosphorus compound that contains both tin and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane typically involves the reaction of dibutylphosphane with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and stannic derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and stannane forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include phosphine oxides, stannic derivatives, and substituted phosphane compounds.
Applications De Recherche Scientifique
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism by which Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane exerts its effects involves the interaction of its phosphorus and tin atoms with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes and chemical reactions. The pathways involved include the formation of stable intermediates and transition states that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutylphosphane
- Chlorostannane derivatives
- Organotin compounds
Comparison
Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane is unique due to the presence of both tin and phosphorus atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
90127-38-1 |
|---|---|
Formule moléculaire |
C12H28ClPSn |
Poids moléculaire |
357.49 g/mol |
Nom IUPAC |
dibutyl-[2-[chloro(dimethyl)stannyl]ethyl]phosphane |
InChI |
InChI=1S/C10H22P.2CH3.ClH.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
MFJAGFSNLCIXID-UHFFFAOYSA-M |
SMILES canonique |
CCCCP(CCCC)CC[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
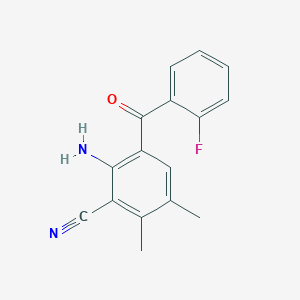
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
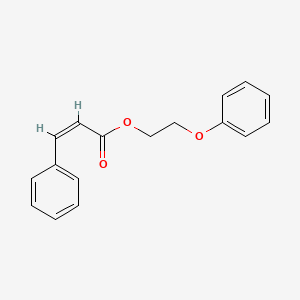
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
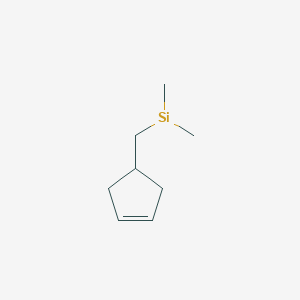
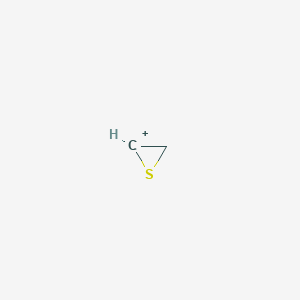
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)

